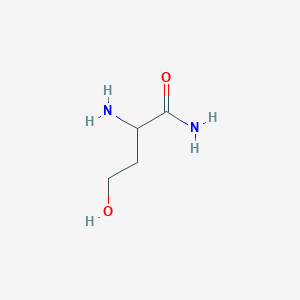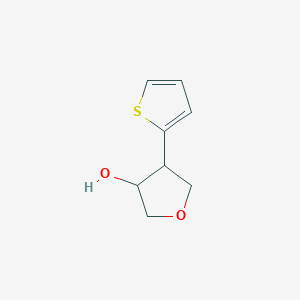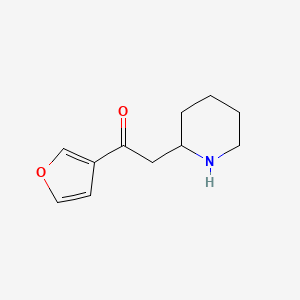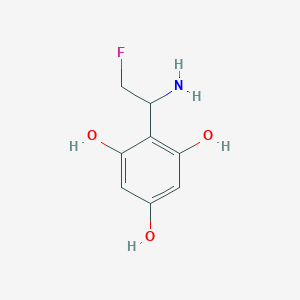
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol is an organic compound with the molecular formula C8H10FNO3 and a molecular weight of 187.17 g/mol . This compound is characterized by the presence of an amino group, a fluoroethyl group, and three hydroxyl groups attached to a benzene ring. It is a valuable chemical in various research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol typically involves multi-step organic reactionsThe hydroxyl groups are usually introduced through hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction rates and yields. The process typically requires precise control of temperature, pressure, and pH to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluoroethyl group may enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,3,5-triol: Lacks the amino and fluoroethyl groups, making it less versatile in certain applications.
2-(Aminomethyl)benzene-1,3,5-triol: Similar structure but lacks the fluoroethyl group, affecting its reactivity and binding properties.
Uniqueness
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol is unique due to the presence of both the amino and fluoroethyl groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research and industrial applications .
Eigenschaften
Molekularformel |
C8H10FNO3 |
|---|---|
Molekulargewicht |
187.17 g/mol |
IUPAC-Name |
2-(1-amino-2-fluoroethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C8H10FNO3/c9-3-5(10)8-6(12)1-4(11)2-7(8)13/h1-2,5,11-13H,3,10H2 |
InChI-Schlüssel |
BNIINMWRJJCQFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)C(CF)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



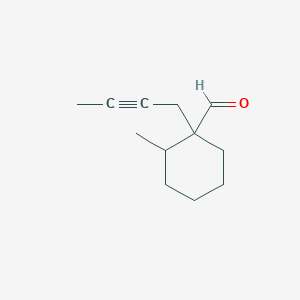
![4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
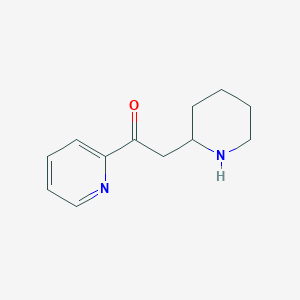
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
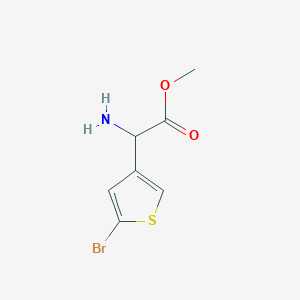
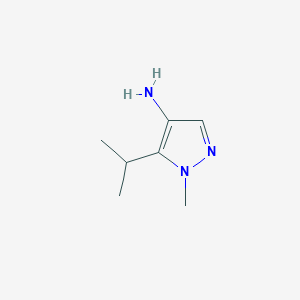

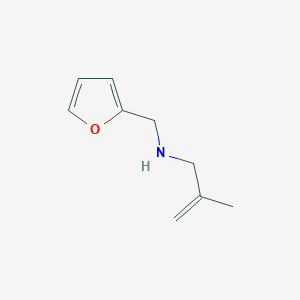
![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)
